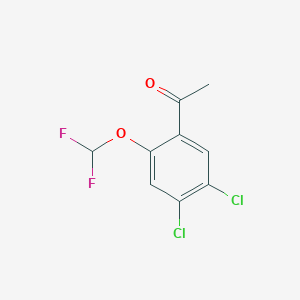
4',5'-Dichloro-2'-(difluoromethoxy)acetophenone
Overview
Description
4',5'-Dichloro-2'-(difluoromethoxy)acetophenone is a useful research compound. Its molecular formula is C9H6Cl2F2O2 and its molecular weight is 255.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4',5'-Dichloro-2'-(difluoromethoxy)acetophenone is a synthetic compound that has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C9H6Cl2F2O2. The presence of chlorine and fluorine atoms in its structure enhances its reactivity and binding affinity to biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The difluoromethoxy group contributes to the compound's lipophilicity, facilitating cellular penetration. Its mechanism may include:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites or allosteric sites, altering enzyme function.
- Protein-Ligand Interactions : It is used in studies focusing on protein-ligand interactions, which are crucial for understanding drug design and efficacy.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown potential against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
- Anticancer Potential : Investigations into its anticancer properties are ongoing, with some evidence indicating it may inhibit cancer cell proliferation.
Data Table: Biological Activity Summary
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for various pathogens, demonstrating significant antibacterial activity comparable to established antibiotics. -
Anti-inflammatory Research :
In vitro experiments assessed the compound's ability to modulate inflammatory responses in human cell lines. Results indicated a decrease in pro-inflammatory cytokine production, suggesting potential therapeutic applications in inflammatory diseases. -
Anticancer Investigation :
A series of experiments were conducted to assess the cytotoxic effects of the compound on different cancer cell lines. The results showed that it significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent.
Properties
IUPAC Name |
1-[4,5-dichloro-2-(difluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O2/c1-4(14)5-2-6(10)7(11)3-8(5)15-9(12)13/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGRLFLHBWJUGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1OC(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















